[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride
Description
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride (CAS 887596-65-8) is a hydrazine derivative with the molecular formula C₈H₁₁ClF₂N₂O and a molecular weight of 224.64 g/mol . The compound features a benzyl group substituted with a difluoromethoxy (–OCF₂H) moiety at the para position, which significantly influences its electronic and steric properties.
Synthesis: The compound can be synthesized via halogenation and reduction pathways. For instance, fluorination of (trichloromethoxy)benzene derivatives under high pressure, followed by nitration and subsequent reduction with hydrazine hydrate, is a documented route for related difluoromethoxy-containing intermediates .
Applications: Its hydrazine functional group makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of triazoles and hydrazide-hydrazones, which are explored for antibacterial and anticancer activities .
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;/h1-4,8,12H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQCIAEKVVFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. The general steps are as follows:
Reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine: This step involves the nucleophilic addition of hydrazine to the carbonyl group of the aldehyde, forming the hydrazone intermediate.
Hydrolysis and formation of the hydrochloride salt: The hydrazone intermediate is then hydrolyzed to form the hydrazine derivative, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition or activation of specific enzymes and signaling pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCF₂H) groups increase electronegativity, enhancing stability and resistance to metabolic degradation compared to methoxy (–OCH₃) .
- Lipophilicity : Difluoromethoxy strikes a balance between hydrophobicity (for membrane penetration) and polarity (for solubility), whereas trifluoromethoxy is more lipophilic but may reduce solubility .
- Bioactivity : Fluorinated derivatives (e.g., –OCF₃, –F) often exhibit superior antibacterial and anticancer activities due to enhanced binding to target enzymes .
[4-(Difluoromethoxy)benzyl]hydrazine Hydrochloride
Comparison with Other Hydrazines
- 4-(Trifluoromethoxy)phenylhydrazine HCl : Synthesized via condensation of fluorinated benzaldehydes with hydrazides, often requiring acidic catalysts (e.g., H₂SO₄) .
- (4-Methoxybenzyl)hydrazine dihydrochloride : Prepared by nucleophilic substitution of 4-methoxybenzyl chloride with hydrazine .
Key Difference : Difluoromethoxy derivatives require specialized fluorination conditions, whereas methoxy analogs are synthesized using simpler alkylation protocols .
Spectral Data Comparison
IR and NMR spectral features highlight structural differences:
Notable Trends:
- The absence of C=O bands in triazoles confirms cyclization .
- Fluorinated aromatic protons exhibit downfield shifts due to electron-withdrawing effects .
Pharmacological Activities
Key Insight : Fluorination enhances bioactivity, but trifluoromethoxy derivatives may exhibit higher toxicity compared to difluoromethoxy analogs .
Biological Activity
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a difluoromethoxy group attached to a benzyl hydrazine moiety, enhancing its lipophilicity and potential biological interactions. This structural modification may lead to improved efficacy in therapeutic applications compared to other hydrazine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes and proteins, altering their activity and influencing various cellular processes. Key mechanisms include:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to inhibit TGF-β1-induced EMT in A549 lung epithelial cells, which is crucial in the pathology of pulmonary fibrosis. This inhibition is evidenced by decreased expression of fibrotic markers such as α-SMA, vimentin, and collagen I, alongside increased expression of E-cadherin.
- Reduction of Smad2/3 Phosphorylation : The compound significantly reduces the phosphorylation levels of Smad2/3, indicating its potential role in modulating TGF-β signaling pathways involved in fibrosis.
Antioxidant Properties
This compound exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property makes it a candidate for further investigation in conditions characterized by oxidative damage.
Therapeutic Applications
The compound has been investigated for its potential therapeutic effects in various diseases:
- Pulmonary Fibrosis : Research indicates that it may serve as a therapeutic agent against pulmonary fibrosis by attenuating EMT and fibrotic changes in lung tissue.
- Cancer Therapy : Its ability to modulate cellular pathways suggests potential applications in cancer treatment, particularly in targeting tumor microenvironments that exhibit EMT characteristics.
Comparative Analysis with Related Compounds
A comparative study of this compound with other hydrazine derivatives reveals distinct differences in biological activity:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 4-Methylbenzylhydrazine | Methyl group instead of difluoromethoxy | Anticancer properties but less potent |
| 4-Chlorobenzylhydrazine | Chlorine substituent | Antimicrobial activity but lower selectivity |
| 4-Fluorobenzylhydrazine | Fluoro substituent | Similar antioxidant properties |
| 4-(Trifluoromethoxy)benzylhydrazine | Trifluoromethoxy instead of difluoromethoxy | Enhanced lipophilicity but different activity profile |
This table highlights the unique position of this compound within the hydrazine class, particularly regarding its enhanced biological activities attributed to the difluoromethoxy group.
Case Studies
Several studies have demonstrated the efficacy of this compound:
- In Vitro Studies : In A549 cell lines, treatment with the compound led to significant reductions in fibrotic markers after TGF-β1 stimulation, supporting its role as a potential antifibrotic agent.
- In Vivo Models : Animal studies using bleomycin-induced pulmonary fibrosis models have shown that administration of the compound can mitigate lung fibrosis, further validating its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
